2-Amino-N,3-dimethyl-5-nitrobenzamide
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Overview
Description
2-Amino-N,3-dimethyl-5-nitrobenzamide is an organic compound with the molecular formula C9H11N3O3 It is a derivative of benzamide, characterized by the presence of amino, nitro, and dimethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,3-dimethyl-5-nitrobenzamide typically involves multiple steps:
Nitration: The starting material, 3-methyl-2-nitrobenzoate, undergoes nitration to introduce the nitro group.
Amidation: The nitrated compound reacts with methylamine in a low alcohol solvent to form 3-methyl-2-nitrobenzamide.
Reduction: The nitro group is reduced using ferrous powder and acid in water to yield 3-methyl-2-amino benzamide.
Final Step: The amino benzamide reacts with sulfonic acid chloride in an inert organic solvent to produce this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods focus on cost-effectiveness, high yield, and operational efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,3-dimethyl-5-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like ferrous powder and acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Reducing Agents: Ferrous powder and acid are commonly used for the reduction of the nitro group.
Solvents: Low alcohol solvents and inert organic solvents are used in various steps of the synthesis.
Catalysts: Catalysts like sulfonic acid chloride are used to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-N,3-dimethyl-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N,3-dimethyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-chloro-N,3-dimethylbenzamide
- 2-Amino-5-bromo-N,3-dimethylbenzamide
- 2-Amino-5-nitrobenzonitrile
Uniqueness
2-Amino-N,3-dimethyl-5-nitrobenzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of amino, nitro, and dimethyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Biological Activity
2-Amino-N,3-dimethyl-5-nitrobenzamide is an organic compound recognized for its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula C9H12N4O2 and features an amino group, a nitro group, and two methyl groups attached to a benzene ring. Its structural characteristics contribute to its reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, making it a candidate for developing antimicrobial agents.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, warranting further investigation in cancer therapeutics.
- Inhibition of Enzymes : The compound has been studied for its potential to inhibit key enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE), which are significant in neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions are crucial for its antimicrobial and anticancer activities.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various benzamide derivatives, including this compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Enzyme Inhibition :
Comparative Analysis
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Key Features | Biological Activity |
---|---|---|
This compound | Nitro group; two methyl groups; amino functionality | Antimicrobial; anticancer; enzyme inhibition |
2-Amino-5-chloro-N,3-dimethylbenzamide | Chlorine substituent; similar structure | Potentially different biological activity |
2-Amino-5-bromo-N,3-dimethylbenzamide | Bromine substituent; unique reactivity patterns | Varies based on bromine's influence |
Properties
IUPAC Name |
2-amino-N,3-dimethyl-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-5-3-6(12(14)15)4-7(8(5)10)9(13)11-2/h3-4H,10H2,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSVQZJNVUKHDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)NC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.